molecular formula C10H6N4O2S B2359674 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one CAS No. 1923052-07-6

5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one

Cat. No.: B2359674
CAS No.: 1923052-07-6
M. Wt: 246.24
InChI Key: JDMDNQOUECCCOM-UHFFFAOYSA-N
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Description

5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of a thienyl group, an oxadiazole ring, and a pyrimidinone moiety

Preparation Methods

The synthesis of 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, with reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with activity against various microorganisms. It may also have applications in anticancer research due to its ability to interact with biological targets.

    Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photonics.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Similar compounds to 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one include other heterocyclic structures such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2S/c15-9-7(3-11-5-12-9)10-13-8(14-16-10)6-1-2-17-4-6/h1-5H,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMDNQOUECCCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)C3=CN=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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